molecular formula C18H17F3N6O2S B2920106 N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1021250-63-4

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Katalognummer: B2920106
CAS-Nummer: 1021250-63-4
Molekulargewicht: 438.43
InChI-Schlüssel: UNFHJIWEABDNOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzenesulfonamide derivative featuring a pyridazine-pyridine hybrid scaffold and a trifluoromethyl (-CF₃) substituent. The structure combines a sulfonamide moiety (critical for hydrogen bonding and target interaction) with a pyridazine ring linked to a pyridin-4-ylamino group, likely enhancing π-π stacking and solubility. The trifluoromethyl group at the para position of the benzene ring contributes to electron-withdrawing effects, improving metabolic stability and membrane permeability .

Eigenschaften

IUPAC Name

N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O2S/c19-18(20,21)13-1-3-15(4-2-13)30(28,29)24-12-11-23-16-5-6-17(27-26-16)25-14-7-9-22-10-8-14/h1-10,24H,11-12H2,(H,23,26)(H,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFHJIWEABDNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide, also known as NSC 745834, is a complex organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a trifluoromethyl moiety, and a pyridazine-pyridine structure. Its molecular formula is C16_{16}H17_{17}F3_3N4_4O2_2S, with a molecular weight of approximately 428.5 g/mol. The intricate arrangement of these functional groups contributes to its reactivity and biological interactions.

The exact mechanisms of action for N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide are still under investigation, but preliminary studies suggest several potential pathways:

  • Inhibition of Phosphodiesterase 4 (PDE4) : The compound has demonstrated significant activity as a PDE4 inhibitor. PDE4 is crucial in hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger in various signaling pathways. Inhibition of PDE4 can lead to increased cAMP levels, which may have therapeutic implications for inflammatory diseases and asthma.
  • Kinase Inhibition : Similar compounds have shown activity against various kinases involved in cancer progression. While specific kinase targets for this compound are yet to be fully elucidated, its structural similarities to known kinase inhibitors suggest potential interactions with receptor tyrosine kinases or serine/threonine kinases .

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds, including those similar to N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide, exhibit moderate to good antimicrobial activity. This suggests that the compound could be explored further for its potential as an antimicrobial agent .

Anti-inflammatory Effects

In preclinical models, compounds with similar structures have shown anti-inflammatory effects through inhibition of specific pathways involved in inflammation. This activity is likely mediated by the modulation of cAMP levels due to PDE4 inhibition.

Case Studies and Experimental Data

A summary of relevant studies exploring the biological activity of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is presented below:

StudyFocusFindings
Shimizu et al., 2010Kinase InhibitionIdentified structure-activity relationships for pyridazine derivatives; potential IKKbeta inhibitors .
Research on PDE4 inhibitorsInflammationDemonstrated that PDE4 inhibition can lead to therapeutic effects in asthma and inflammatory conditions.
Antimicrobial studiesMicrobial ActivityShowed moderate to good antimicrobial activity for related pyridazine compounds .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • Target Compound : Likely optimized for kinase or enzyme inhibition due to pyridazine-pyridine dual aromaticity. The -CF₃ group balances lipophilicity and solubility.
  • ’s ethylsulfonyl group may suit sulfotransferase inhibition.
  • Gaps: Limited data on the target compound’s biological activity; further studies on SAR (structure-activity relationships) and in vitro assays are needed.

References: Synthesis of trimethylpyridine-sulfonamide derivatives. Chromenone-pyrazolopyrimidine sulfonamide with dual fluorine atoms. Trifluoromethoxy vs. trifluoromethyl substitution trends. Ethylsulfonyl-pyridazine sulfonamide with fluorine and methyl groups.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.